Cas no 7402-39-3 (2-(4-methoxybenzoyl)cyclohexan-1-one)
7402-39-3 structure
Product Name:2-(4-methoxybenzoyl)cyclohexan-1-one
Numero CAS:7402-39-3
MF:C14H16O3
MW:232.275044441223
CID:1764777
PubChem ID:244418
Update Time:2025-04-21
2-(4-methoxybenzoyl)cyclohexan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-methoxybenzoyl)cyclohexan-1-one
- NSC55312
- MLS000069284
- AC1Q6KSM
- Oprea1_043439
- STOCK1S-52883
- 2-(4'-methoxy)benzoylcyclohexanone
- 2-(p-anisoyl)cyclohexanone
- 2-(4-methoxy-benzoyl)-cyclohexanone
- AC1L6DND
- SureCN7920767
- 2-<
- p-Methoxy-benzoyl>
- -cyclohexan-1-on
- 2-(4-methoxybenzoyl)cyclohexanone
- 2-(4-Methoxybenzoyl)cyclohexanon
- 2-(4-Methoxy-benzoyl)-cyclohexanon
- NSC55312; MLS000069284; AC1Q6KSM; Oprea1_043439; STOCK1S-52883; 2-(4'-methoxy)benzoylcyclohexanone; 2-(p-anisoyl)cyclohexanone; 2-(4-methoxy-benzoyl)-cyclohexanone; AC1L6DND; SureCN7920767; 2-< p-Methoxy-benzoyl> -cyclohexan-1-on; 2-(4-methoxybenzoyl)cyclohexanone; 2-(4-Methoxybenzoyl)cyclohexanon; 2-(4-Methoxy-benzoyl)-cyclohexanon;
- SMR000039347
- HMS2322D11
- DS-003359
- Opera_ID_145
- STL325394
- 2-[(4-methoxyphenyl)carbonyl]cyclohexanone
- SCHEMBL7920767
- 2-(4-methoxybenzoyl)-cyclohexanone
- SYMNQDJTFGCPSF-UHFFFAOYSA-N
- AKOS022117836
- 7402-39-3
- NSC-55312
- DTXSID90288330
- CHEMBL1487427
-
- Inchi: 1S/C14H16O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3
- Chiave InChI: SYMNQDJTFGCPSF-UHFFFAOYSA-N
- Sorrisi: O=C1CCCCC1C(C1C=CC(=CC=1)OC)=O
Proprietà calcolate
- Massa esatta: 232.10998
- Massa monoisotopica: 232.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1.138
- Punto di ebollizione: 402.9°C at 760 mmHg
- Punto di infiammabilità: 180.3°C
- Indice di rifrazione: 1.541
- PSA: 43.37
- LogP: 2.63720
2-(4-methoxybenzoyl)cyclohexan-1-one Letteratura correlata
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
7402-39-3 (2-(4-methoxybenzoyl)cyclohexan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso